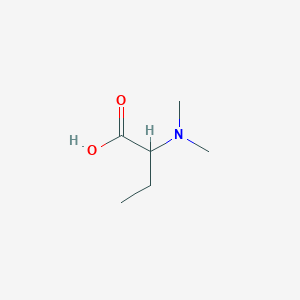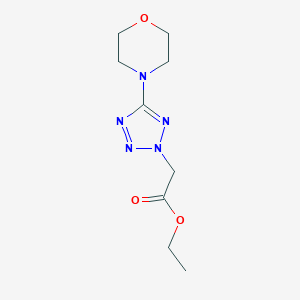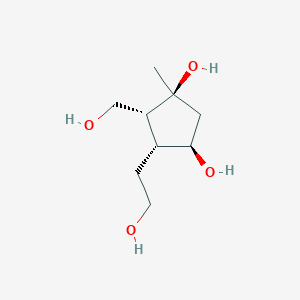
6-Fluoro-4-methylindan-1-one
Übersicht
Beschreibung
6-Fluoro-4-methylindan-1-one is a chemical compound studied for its synthesis and properties in various scientific research contexts.
Synthesis Analysis
- Das et al. (2008) detailed the synthesis of 6-fluoroindan-1-carboxylic acid from 3-fluorobenzaldehyde in six steps, providing insights into similar compounds' synthesis process (Das et al., 2008).
- Ying-qi (2008) described the synthesis of 6-fluoro-2-methylindanone, an intermediate of Sulindac, from 4-fluorobenzyl chloride, which may share similarities with the synthesis of 6-Fluoro-4-methylindan-1-one (Ying-qi, 2008).
Molecular Structure Analysis
- The molecular structure of related compounds like 6-fluoroindan-1-carboxylic acid was elucidated using comprehensive spectral data analyses by Das et al. (2008), which can be analogous to 6-Fluoro-4-methylindan-1-one (Das et al., 2008).
Chemical Reactions and Properties
- Takahashi et al. (2006) synthesized 1-Fluoroindan-1-carboxylic acid (FICA), which may share some chemical properties with 6-Fluoro-4-methylindan-1-one (Takahashi et al., 2006).
- The study of similar fluoroindan compounds could provide insights into the chemical reactions and properties of 6-Fluoro-4-methylindan-1-one.
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors Development
4-Methyl-2,6-diformylphenol (DFP) serves as a significant fluorophoric platform for crafting chemosensors capable of detecting a wide array of analytes, including metal ions, anions, and neutral molecules. Research on DFP-based compounds has demonstrated their ability to detect elements like Zn2+, Cu2+, Al3+, Mg2+, and Hg2+, along with anions such as N3−, H2PO4−, CH3COO−, and others, showcasing high selectivity and sensitivity. The unique presence of two formyl groups on DFP provides ample opportunities to modulate its sensing selectivity and sensitivity, paving the way for the development of novel chemosensors for diverse types of analytes. This area of research is emerging, with the potential for significant advancements in the development of fluorescent chemosensors (Roy, 2021).
Fluorinated Liquid Crystals
The incorporation of fluoro substituents into liquid crystals has been extensively researched, revealing the substituent's remarkable influence on the properties of organic compounds. The minor size of the fluoro substituent allows for its inclusion in all types of liquid crystals without compromising their liquid crystalline nature. However, the larger size compared to hydrogen introduces a significant steric effect, along with high polarity, leading to fascinating modifications in properties such as melting points, mesophase morphology, and transition temperatures. The versatility in positioning a fluoro substituent within a liquid crystal structure, such as in terminal positions or within the core section, enables the tailoring of properties for both fundamental understanding and commercial applications in liquid crystal display technologies (Hird, 2007).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others have been pivotal in measuring amyloid in vivo in the brains of Alzheimer's disease patients. The distinction in PIB retention between mild patients and controls, along with the follow-up studies showing stable levels of PIB retention, underscores the breakthroughs in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain. This technique facilitates early detection of Alzheimer's disease and is instrumental in evaluating new anti-amyloid therapies, marking a significant advancement in the diagnosis and treatment of this condition (Nordberg, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-fluoro-4-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAXYSVQFDBFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455715 | |
| Record name | 6-FLUORO-4-METHYLINDAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-methylindan-1-one | |
CAS RN |
174603-42-0 | |
| Record name | 6-FLUORO-4-METHYLINDAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 174603-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)


![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)


![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)



